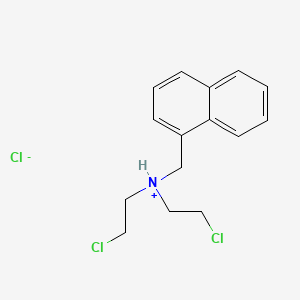
Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate is a complex organic compound that features a sulfonium group attached to an indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Sulfonium Group: The sulfonium group can be introduced via a methylation reaction using dimethyl sulfate or methyl iodide.
Formation of the Ammonium Salt: The final step involves the quaternization of the nitrogen atom with trimethylamine and subsequent reaction with iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process would include:
Batch or Continuous Flow Reactors: To control the reaction temperature and pressure.
Purification Steps: Such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate can undergo various chemical reactions, including:
Oxidation: The sulfonium group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the sulfonium group.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Indole derivatives without the sulfonium group.
Substitution Products: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium, (1-(5-methylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate: Similar structure with a methyl group instead of a dimethyl group.
Ammonium, (1-(5-ethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate: Similar structure with an ethyl group instead of a dimethyl group.
Uniqueness
Ammonium, (1-(5-dimethylsulfonio-3-indolyl)-2-propyl)trimethyl-, diiodide, hydrate is unique due to its specific sulfonium group and indole ring structure, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
5564-14-7 |
|---|---|
Formule moléculaire |
C16H26I2N2S |
Poids moléculaire |
532.3 g/mol |
Nom IUPAC |
1-(5-dimethylsulfonio-1H-indol-3-yl)propan-2-yl-trimethylazanium;diiodide |
InChI |
InChI=1S/C16H26N2S.2HI/c1-12(18(2,3)4)9-13-11-17-16-8-7-14(19(5)6)10-15(13)16;;/h7-8,10-12,17H,9H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
GMLSBNSOTOCJIX-UHFFFAOYSA-L |
SMILES canonique |
CC(CC1=CNC2=C1C=C(C=C2)[S+](C)C)[N+](C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)




![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)





